molecular formula C13H15N3O2 B2576855 N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenoxyacetamide CAS No. 1170440-30-8

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenoxyacetamide

Cat. No.: B2576855
CAS No.: 1170440-30-8
M. Wt: 245.282
InChI Key: KQONPPFVSHVTND-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenoxyacetamide is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol . Its CAS registry number is 1170440-30-8 . This compound belongs to the class of N-pyrazole acetamide derivatives, a group of heterocyclic compounds of significant interest in chemical research due to their potential as building blocks for more complex molecules . For instance, structurally related amides derived from pyrazole cores have been investigated for their coordination abilities as ligands and their utility in forming co-crystals, which are valuable in materials science and pharmaceutical research . The presence of both amide and phenoxy ether functional groups within its structure makes it a versatile intermediate for further synthetic modification and exploration in various research applications. Researchers can utilize this compound in developing novel chemical entities or for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-10-8-12(16(2)15-10)14-13(17)9-18-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQONPPFVSHVTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenoxyacetamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenoxyacetamide has been studied for its potential as an anticancer agent. Research indicates that it can inhibit specific enzymes involved in cell proliferation, making it a candidate for cancer treatment. For instance, a study demonstrated that analogs of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers, with IC50 values indicating effective concentrations for therapeutic use .

Enzyme Inhibition Studies
The compound has shown promise in enzyme inhibition studies. It interacts with various biological targets, which may lead to therapeutic applications in pharmacology. Its structural features allow it to engage in hydrogen bonding and π-π interactions with biological molecules, modulating their activity effectively .

Biological Research

Receptor Binding Studies
In biological research contexts, this compound is utilized to study receptor binding mechanisms. These studies are crucial for understanding how the compound influences cellular processes and signaling pathways. For example, receptor binding assays have revealed that the compound can selectively inhibit certain receptor types associated with inflammatory responses .

Mechanistic Insights
The compound's mechanism of action has been explored through various biochemical assays. These investigations provide insights into how this compound affects cellular signaling pathways and contributes to its potential therapeutic effects .

Industrial Applications

Synthesis of Complex Organic Molecules
In industrial applications, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its versatility in chemical reactions allows for the development of new compounds with desirable properties for various applications .

Data Tables

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentSignificant cytotoxicity against cancer cell lines (IC50 values)
Biological ResearchEnzyme inhibition studiesModulates activity of specific enzymes
Industrial ApplicationsIntermediate in organic synthesisFacilitates production of complex organic molecules

Case Studies

  • Anticancer Activity Study : A recent study evaluated the anticancer properties of this compound against several cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell growth with notable selectivity towards certain tumor types .
  • Receptor Interaction Analysis : Research focusing on receptor interactions demonstrated that the compound effectively binds to inflammatory mediators' receptors, suggesting its potential as an anti-inflammatory agent .
  • Synthesis and Application : An industrial synthesis case highlighted the efficiency of using this compound as a precursor for synthesizing novel compounds with enhanced biological activities .

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Structural and Substituent Comparisons

Substituent Effects on Bioactivity and Physicochemical Properties

  • Pyrazole Substituents: 1,3-Dimethyl groups (target compound, 13, 14): Enhance metabolic stability by blocking oxidation sites . 1-(4-Chlorophenyl) and 3-cyano groups (): Improve insecticidal activity via halogen bonding and electron-withdrawing effects . 1-Phenyl group (): May increase aromatic stacking interactions in receptor binding .
  • Chloro group (): Enhances electrophilicity, critical for covalent interactions in insecticidal activity . Sulfonamide linker (Elexacaftor): Introduces hydrogen-bonding capacity, crucial for high-affinity binding to CFTR protein .

Linker Variations and Pharmacological Implications

  • Acetamide vs. Sulfonamide Linkers :
    • Acetamide linkers (target compound, ) are less polar than sulfonamides, favoring passive diffusion across membranes.
    • Sulfonamide linkers (Elexacaftor) improve solubility and target engagement via hydrogen bonding, making them preferable for protein-targeted therapies .

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenoxyacetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by case studies and research findings.

Compound Overview

This compound belongs to the class of pyrazole derivatives, which are known for their significant pharmacological properties. The compound is synthesized from 1,3-dimethyl-1H-pyrazole and phenoxyacetyl chloride, typically in the presence of a base like triethylamine under reflux conditions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction can disrupt cellular signaling pathways, leading to various pharmacological effects such as anti-inflammatory and anticancer activities .

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been tested against several cancer cell lines, including:

Cell LineIC50 (µM)Reference
C6 (glioma)5.13
Colon cancer8.34
Lung adenocarcinoma7.00

The compound demonstrated a significant ability to induce apoptosis in these cell lines, as evidenced by flow cytometry analyses. The mechanism involves cell cycle arrest and subsequent apoptotic pathways .

Anti-inflammatory Activity

The pyrazole moiety is well-known for its anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. It has shown effectiveness in inhibiting certain kinases involved in cancer progression and inflammation. The binding affinity and specificity for these enzymes are critical for its therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

  • Cytotoxicity Studies : A comparative study on various pyrazole derivatives revealed that modifications in the substituents significantly affect their cytotoxic activity against different cancer cell lines. The presence of electronegative groups enhanced potency in certain derivatives .
  • Mechanistic Insights : Research utilizing molecular docking studies indicated that this compound binds effectively to target enzymes, providing insights into its mechanism of action at a molecular level .
  • Therapeutic Applications : The compound's potential as a therapeutic agent has been highlighted in various preclinical models, demonstrating efficacy not only against cancer but also in managing chronic inflammatory conditions .

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